molecular formula C10H9BrO4 B2859777 Methyl 2-(2-bromo-4-formylphenoxy)acetate CAS No. 428848-75-3

Methyl 2-(2-bromo-4-formylphenoxy)acetate

Cat. No.: B2859777
CAS No.: 428848-75-3
M. Wt: 273.082
InChI Key: LWHXEEYNSWXRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromo-4-formylphenoxy)acetate: is an organic compound with the molecular formula C10H9BrO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a formyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of Methyl 2-(2-bromo-4-formylphenoxy)acetate typically begins with the bromination of a suitable phenol derivative. For example, 2-bromo-4-formylphenol can be synthesized by brominating 4-formylphenol using bromine in the presence of a suitable catalyst.

    Esterification: The brominated phenol is then subjected to esterification with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 2-(2-bromo-4-formylphenoxy)acetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in ethanol, room temperature.

Major Products:

    Substitution: Formation of various substituted phenoxyacetates.

    Oxidation: Formation of 2-bromo-4-carboxyphenoxyacetic acid.

    Reduction: Formation of 2-bromo-4-hydroxymethylphenoxyacetic acid.

Scientific Research Applications

Chemistry:

    Building Block: Methyl 2-(2-bromo-4-formylphenoxy)acetate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: This compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique functional groups.

Industry:

    Agrochemicals: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.

Comparison with Similar Compounds

    Methyl (4-bromo-2-formylphenoxy)acetate: Similar structure but with different positions of the bromine and formyl groups.

    Methyl (2-bromo-4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl (2-chloro-4-formylphenoxy)acetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: Methyl 2-(2-bromo-4-formylphenoxy)acetate is unique due to the specific positioning of the bromine and formyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its similar compounds.

Properties

IUPAC Name

methyl 2-(2-bromo-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHXEEYNSWXRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.